molecular formula C5H13NSi B15315845 3,3-Dimethyl-1,3-azasilolidine

3,3-Dimethyl-1,3-azasilolidine

Cat. No.: B15315845
M. Wt: 115.25 g/mol
InChI Key: QUGOPTSGEGESNC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,3-azasilolidine is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1,3-azasilolidine can be synthesized through several methods. One common approach involves the reaction of a silicon-containing precursor with an amine under controlled conditions. For example, the reaction of dimethylchlorosilane with an amine can yield this compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the azasilolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,3-azasilolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.

    Substitution: The silicon atom in the azasilolidine ring can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Silicon-oxygen compounds

    Reduction: Silicon-hydrogen compounds

    Substitution: Various substituted azasilolidines

Scientific Research Applications

3,3-Dimethyl-1,3-azasilolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of silicon-based biochemistry.

    Medicine: Research is ongoing into the potential use of silicon-containing compounds in drug delivery and medical imaging.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,3-azasilolidine involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. The silicon atom in the ring structure can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in various chemical reactions and applications, where the compound can serve as a catalyst or reactant.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-phenyl-1,3-azasilolidine: Similar structure but with a phenyl group attached.

    3,3-Dimethyl-1,3-azasilolidine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both silicon and nitrogen atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not found in many other heterocyclic compounds.

Properties

Molecular Formula

C5H13NSi

Molecular Weight

115.25 g/mol

IUPAC Name

3,3-dimethyl-1,3-azasilolidine

InChI

InChI=1S/C5H13NSi/c1-7(2)4-3-6-5-7/h6H,3-5H2,1-2H3

InChI Key

QUGOPTSGEGESNC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCNC1)C

Origin of Product

United States

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